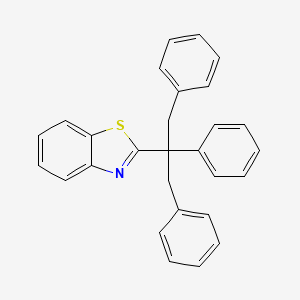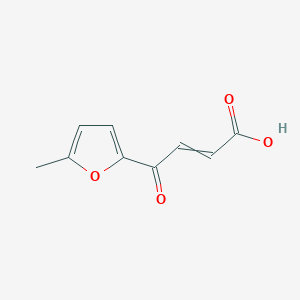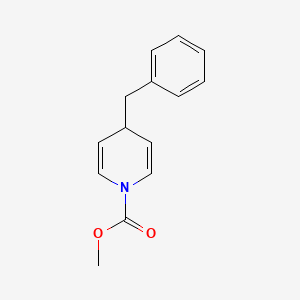
Methyl 4-benzylpyridine-1(4H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-benzylpyridine-1(4H)-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a pyridine ring substituted with a benzyl group and a methyl ester group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-benzylpyridine-1(4H)-carboxylate typically involves the reaction of 4-benzylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
4-Benzylpyridine+Methyl chloroformateTriethylamine, RefluxMethyl 4-benzylpyridine-1(4H)-carboxylate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems also reduces the risk of human error and ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-benzylpyridine-1(4H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: 4-Benzylpyridine-1(4H)-carboxylic acid
Reduction: 4-Benzylpyridine-1(4H)-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-benzylpyridine-1(4H)-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4-benzylpyridine-1(4H)-carboxylate involves its interaction with specific molecular targets. The benzyl group and the pyridine ring can participate in various binding interactions with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylpyridine: Lacks the ester group but shares the benzyl-pyridine core structure.
Methyl 4-pyridinecarboxylate: Lacks the benzyl group but has the ester-pyridine core structure.
Benzylpyridinecarboxylic acid: Contains both the benzyl and carboxylic acid groups but lacks the ester group.
Uniqueness
Methyl 4-benzylpyridine-1(4H)-carboxylate is unique due to the presence of both the benzyl and ester groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
105621-20-3 |
|---|---|
Molekularformel |
C14H15NO2 |
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
methyl 4-benzyl-4H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-17-14(16)15-9-7-13(8-10-15)11-12-5-3-2-4-6-12/h2-10,13H,11H2,1H3 |
InChI-Schlüssel |
AYXGGXHCWBVZMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1C=CC(C=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


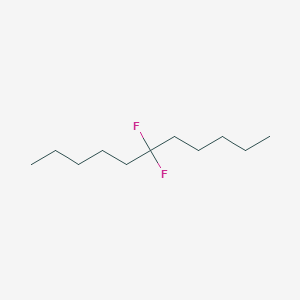
![4-{[(2-Azidoethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B14323906.png)
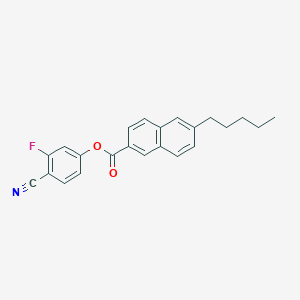

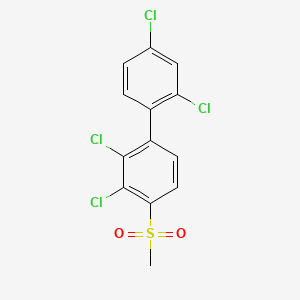

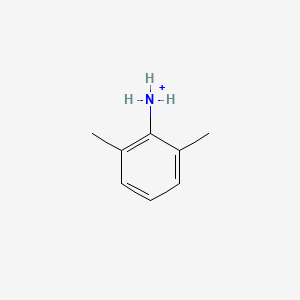

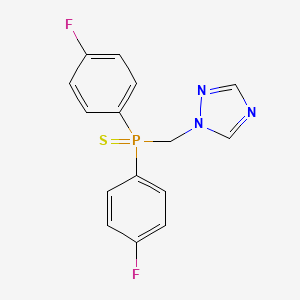
methanone](/img/structure/B14323951.png)
![[Phenyl(propan-2-yl)phosphoryl]methanol](/img/structure/B14323952.png)

